molecular formula C8H12N2O2 B14666653 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 49786-02-9

6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14666653
CAS No.: 49786-02-9
M. Wt: 168.19 g/mol
InChI Key: QNKZQCQEIPXNIL-UHFFFAOYSA-N
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Description

6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by its unique structure, which includes ethyl and methyl groups attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. Common reagents used in the synthesis include:

  • Aldehydes or ketones
  • Urea or thiourea
  • Acidic or basic catalysts

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: A similar pyrimidine derivative with methyl groups at positions 1 and 3.

    6-Methyluracil: Another pyrimidine derivative with a methyl group at position 6.

Uniqueness

6-Ethyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

49786-02-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

6-ethyl-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-4-6-5-7(11)10(3)8(12)9(6)2/h5H,4H2,1-3H3

InChI Key

QNKZQCQEIPXNIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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